molecular formula C25H20Cl2N2O5 B11053812 ethyl 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

ethyl 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

Cat. No.: B11053812
M. Wt: 499.3 g/mol
InChI Key: YWELTKFKWZLDPF-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[5-(2,4-DICHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE is unique due to its tetracyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20Cl2N2O5

Molecular Weight

499.3 g/mol

IUPAC Name

ethyl 4-[5-(2,4-dichlorophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate

InChI

InChI=1S/C25H20Cl2N2O5/c1-2-33-25(32)11-3-6-13(7-4-11)29-23(30)18-15-10-16(19(18)24(29)31)22-20(15)21(28-34-22)14-8-5-12(26)9-17(14)27/h3-9,15-16,18-20,22H,2,10H2,1H3

InChI Key

YWELTKFKWZLDPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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